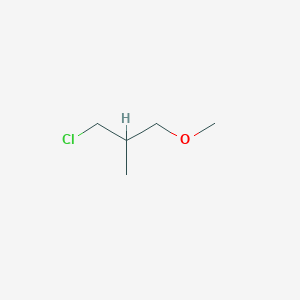
1-Chloro-3-methoxy-2-methylpropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-methoxy-2-methylpropane is an organic compound with the molecular formula C5H11ClO It is a chlorinated derivative of propane, featuring a methoxy group and a methyl group attached to the carbon chain
Preparation Methods
1-Chloro-3-methoxy-2-methylpropane can be synthesized through several methods:
Synthetic Routes: One common method involves the reaction of 3-methoxy-2-methylpropanol with thionyl chloride (SOCl2) under reflux conditions. This reaction replaces the hydroxyl group with a chlorine atom, yielding this compound.
Industrial Production: Industrially, this compound can be produced by the chlorination of 3-methoxy-2-methylpropane using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3). This method is efficient for large-scale production.
Chemical Reactions Analysis
1-Chloro-3-methoxy-2-methylpropane undergoes various chemical reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions (SN1 and SN2 mechanisms). For example, reacting with sodium methoxide (NaOCH3) can replace the chlorine atom with a methoxy group, forming 3-methoxy-2-methylpropane.
Elimination Reactions: Under strong basic conditions, such as with potassium tert-butoxide (KOtBu), it can undergo elimination to form alkenes.
Oxidation and Reduction: While less common, it can be oxidized to form corresponding alcohols or reduced to form hydrocarbons.
Scientific Research Applications
1-Chloro-3-methoxy-2-methylpropane has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It can be used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Research into its derivatives has shown potential for developing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-chloro-3-methoxy-2-methylpropane in chemical reactions typically involves the formation of a carbocation intermediate during nucleophilic substitution reactions. The chlorine atom, being a good leaving group, departs, allowing the nucleophile to attack the positively charged carbon. This mechanism is crucial in understanding its reactivity and applications in synthesis.
Comparison with Similar Compounds
1-Chloro-3-methoxy-2-methylpropane can be compared with similar compounds such as:
1-Chloro-2-methylpropane: This compound lacks the methoxy group, making it less versatile in certain reactions.
1-Chloro-3-methoxypropane: This compound lacks the methyl group, which can affect its reactivity and applications.
2-Chloro-2-methylpropane: This compound has a different substitution pattern, leading to different chemical properties and reactivity.
The presence of both the methoxy and methyl groups in this compound makes it unique and valuable for specific synthetic applications.
Properties
Molecular Formula |
C5H11ClO |
|---|---|
Molecular Weight |
122.59 g/mol |
IUPAC Name |
1-chloro-3-methoxy-2-methylpropane |
InChI |
InChI=1S/C5H11ClO/c1-5(3-6)4-7-2/h5H,3-4H2,1-2H3 |
InChI Key |
VUCHWIWJCNBSQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


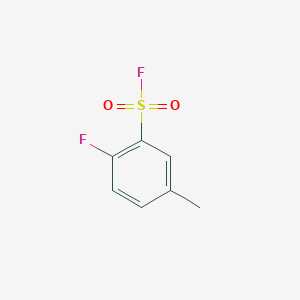
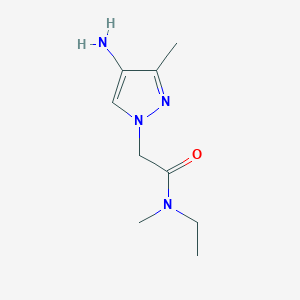

![1-Fluoro-3-[methyl(propan-2-yl)amino]propan-2-ol](/img/structure/B13259416.png)
![6,6-Dibromo-3-azabicyclo[3.1.0]hexane](/img/structure/B13259426.png)

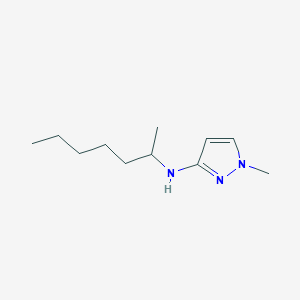
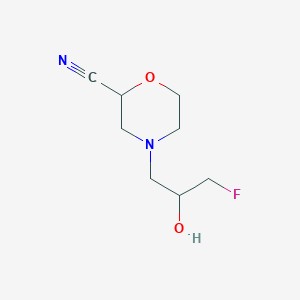

![2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B13259450.png)
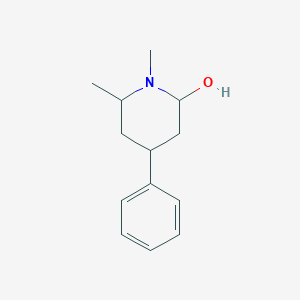
![Sodium 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetate](/img/structure/B13259471.png)
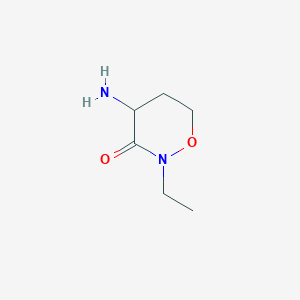
![2-[(2-Methyl-1,3-thiazol-5-YL)methyl]cyclopentan-1-OL](/img/structure/B13259484.png)
